5-Chloro-3-nitropyridine-2-carboxylic acid
CAS No.: 899423-94-0
Cat. No.: VC2830599
Molecular Formula: C6H3ClN2O4
Molecular Weight: 202.55 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 899423-94-0 |
---|---|
Molecular Formula | C6H3ClN2O4 |
Molecular Weight | 202.55 g/mol |
IUPAC Name | 5-chloro-3-nitropyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H3ClN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) |
Standard InChI Key | HKPFKOHEDBKQGE-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Cl |
Canonical SMILES | C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Cl |
Chemical Identity and Properties
5-Chloro-3-nitropyridine-2-carboxylic acid is a pyridine derivative characterized by three key functional groups: a chloro substituent at position 5, a nitro group at position 3, and a carboxylic acid moiety at position 2. This combination of functional groups creates a chemically versatile building block used in various synthetic pathways.
Physical and Chemical Properties
The compound has well-defined physical and chemical properties that are important for its handling, storage, and application in synthetic procedures. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5-Chloro-3-nitropyridine-2-carboxylic acid
Property | Value |
---|---|
CAS Number | 899423-94-0 |
Molecular Formula | C₆H₃ClN₂O₄ |
Molecular Weight | 202.55 g/mol |
Boiling Point | 366.8°C at 760 mmHg |
Physical State | Solid |
XLogP3 | 1.2 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
The compound possesses a relatively high boiling point of 366.8°C at standard pressure, indicating strong intermolecular forces likely attributed to hydrogen bonding through the carboxylic acid group . Its moderate XLogP3 value of 1.2 suggests a balance between hydrophilic and lipophilic properties, which may be advantageous for certain pharmaceutical applications .
Structural Characteristics
The structural characteristics of 5-Chloro-3-nitropyridine-2-carboxylic acid can be represented through various notation systems commonly used in chemical databases and literature.
Table 2: Structural Identifiers of 5-Chloro-3-nitropyridine-2-carboxylic acid
Identifier Type | Value |
---|---|
IUPAC Name | 5-chloro-3-nitropyridine-2-carboxylic acid |
SMILES | C1=C(C=NC(=C1N+[O-])C(=O)O)Cl |
InChI | InChI=1S/C6H3ClN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) |
InChIKey | HKPFKOHEDBKQGE-UHFFFAOYSA-N |
PubChem CID | 53408127 |
The structural configuration of this compound features a pyridine ring with three functional substituents arranged in specific positions . The chlorine atom at position 5 provides opportunities for nucleophilic aromatic substitution reactions, while the nitro group at position 3 serves as an electron-withdrawing group that can influence reactivity patterns. The carboxylic acid functionality at position 2 allows for various transformations including esterification, amidation, and reduction.
Applications
Pharmaceutical Intermediates
5-Chloro-3-nitropyridine-2-carboxylic acid serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The pyridine scaffold is found in numerous biologically active molecules, and the presence of multiple functional groups allows for diverse chemical transformations. The functional groups can be selectively modified to generate libraries of compounds for drug discovery programs.
Agrochemical Development
In agrochemical research, heterocyclic compounds like 5-Chloro-3-nitropyridine-2-carboxylic acid can function as intermediates for the synthesis of pesticides, herbicides, and plant growth regulators. The versatility of pyridine derivatives in this field stems from their ability to interact with biological targets and their tunable physicochemical properties.
Supplier | Package Sizes | Purity | Lead Time | Price Range |
---|---|---|---|---|
Aladdin Scientific | 100mg, 250mg, 500mg, 1g, 5g | 97% | 8-12 weeks | $120.90 - $1,380.90 |
Synblock | Various | ≥98% | Not specified | Not specified |
Various Suppliers (Molbase) | 1g, 2g, 5g, 100g, 1kg | 95-98% | 3-14 days | Varies by quantity |
The compound is typically available in research-grade purity levels of 95% or higher, with prices varying significantly based on quantity and supplier . Lead times can range from a few days to several weeks, particularly for larger quantities, as production may require sourcing of specific materials.
Research Applications
The research applications of 5-Chloro-3-nitropyridine-2-carboxylic acid primarily center on its role as a synthetic intermediate in organic chemistry. The compound's value lies in its potential for further derivatization through various chemical transformations:
-
The carboxylic acid group can undergo esterification, amidation, or reduction reactions
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The chloro substituent provides opportunities for nucleophilic aromatic substitution or cross-coupling reactions
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The nitro group can be reduced to an amine, which opens additional synthetic pathways
These transformation possibilities make the compound particularly useful in diversity-oriented synthesis approaches, where libraries of compounds are generated for biological screening.
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